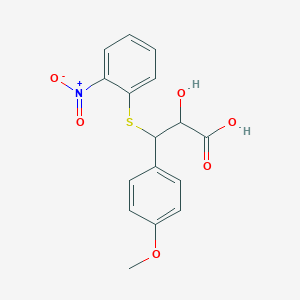
2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid is an organic compound that features both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid likely involves multiple steps, including:
Formation of the aromatic rings: This could involve Friedel-Crafts alkylation or acylation.
Introduction of functional groups: Methods such as nitration, sulfonation, and hydroxylation may be used.
Coupling reactions: The final step might involve coupling the aromatic rings with the aliphatic chain, possibly through a Grignard reaction or other organometallic methods.
Industrial Production Methods
Industrial production would scale up the laboratory methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and sulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: Investigating the interactions with enzymes or other biological molecules.
Medicine
Drug development: Potential use as a lead compound in the development of new drugs.
Industry
Material science: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The presence of multiple functional groups suggests that it could engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid: Lacks the nitro and sulfanyl groups.
3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid: Lacks the hydroxyl group.
Uniqueness
The combination of hydroxyl, methoxy, nitro, and sulfanyl groups in 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid makes it unique, potentially offering a diverse range of chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
30067-06-2 |
|---|---|
Molekularformel |
C16H15NO6S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C16H15NO6S/c1-23-11-8-6-10(7-9-11)15(14(18)16(19)20)24-13-5-3-2-4-12(13)17(21)22/h2-9,14-15,18H,1H3,(H,19,20) |
InChI-Schlüssel |
MAZQSTHKJABVOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
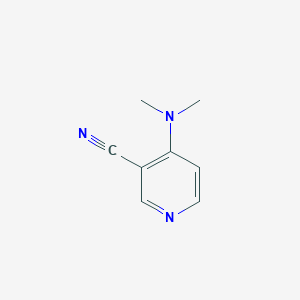

![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)


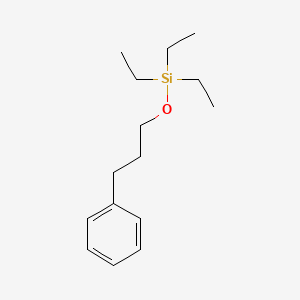
![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
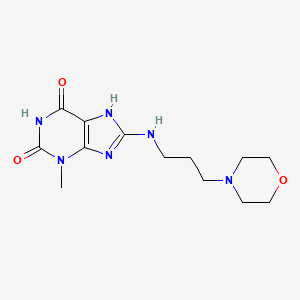
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
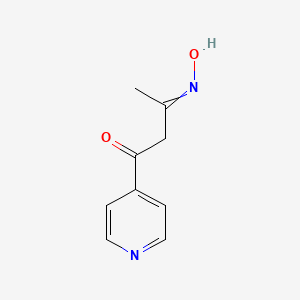
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
